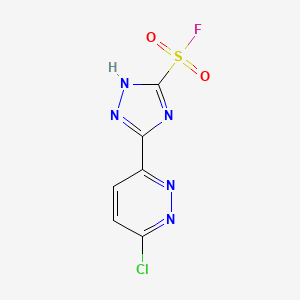

3-(6-Cloropiridazin-3-il)-1H-1,2,4-triazol-5-sulfonil fluoruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(6-chloropyridazin-3-yl)benzonitrile” is a chemical compound with the CAS Number: 99708-49-3 . It has a molecular weight of 215.64 .

Synthesis Analysis

A novel compound, 3-(6-chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, was synthesized by the reaction of 2,3-bis(bromomethyl)quinoxaline and N’-(6-chloro-pyridazin-3-yl)benzohydrazide .Chemical Reactions Analysis

The main products of the reaction of 3,6-dichloropyridazine with 2-methylpyridine 1-oxide were 6-chloro-2- (2-pyridylmethyl)pyridazin-3 (2 H )-one (XII; R = H), 6-chloro-4- (2-pyridylmethyl)pyridazin-3 (2 H )-one (XIV; R = H), and 6-chloropyridazin-3-yl 2-pyridylmethyl ether (XVI) .Physical And Chemical Properties Analysis

The compound “3-(6-chloropyridazin-3-yl)benzonitrile” is a powder at room temperature .Aplicaciones Científicas De Investigación

Síntesis y análisis conformacional

El compuesto se ha sintetizado y se han aislado sus dos formas estables . El establecimiento de sus estructuras se llevó a cabo utilizando cálculos de geometría y energía B3LYP y GIAO/B3LYP NMR de posibles confórmeros utilizando el modelo de continuo polarizable .

Bloques de construcción de estructuras moleculares naturales

Los heterociclos que contienen nitrógeno, como este compuesto, son bloques de construcción muy extendidos e importantes de las estructuras moleculares naturales y en la química sintética .

Compuestos farmacológicamente activos

Las quinoxalinas sustituidas, que incluyen este compuesto, son una clase importante de heterociclos benzo-fusionados que constituyen un andamiaje de una gran variedad de compuestos farmacológicamente activos. Estos compuestos tienen actividades antibacterianas, antifúngicas, anticancerígenas, antituberculosas y antimaláricas .

Actividades antimicrobianas y antitrombóticas

Algunas quinoxalin-2-onas y quinoxalina-2,3-di-onas, que se pueden derivar de este compuesto, exhiben actividades antimicrobianas y potenciales antitrombóticas .

Base de diferentes insecticidas, fungicidas, herbicidas y antagonistas de receptores

El fragmento de quinoxalina, que forma parte de este compuesto, es la base de diferentes insecticidas, fungicidas, herbicidas y antagonistas de receptores .

Quimiosensor colorimétrico para la detección de fluoruro

Se ha sintetizado un quimiosensor basado en este compuesto para la detección de iones fluoruro. El quimiosensor mostró una detección colorimétrica selectiva a iones fluoruro con una variación de color de incoloro a amarillo .

Safety and Hazards

The compound “3-(6-chloropyridazin-3-yl)benzonitrile” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Direcciones Futuras

A new reversible colorimetric chemosensor PDJ ((E)-9-((2-(6-chloropyridazin-3-yl)hydrazono)methyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol) for the detection of F− was synthesized. PDJ displayed a selective colorimetric detection to F− with a variation of color from colorless to yellow .

Mecanismo De Acción

Target of Action

Similar compounds with a 6-chloropyridazin-3-yl group have been shown to have affinity towards the neuronal nicotinic acetylcholine receptors (nachrs) .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, such as nachrs, resulting in changes at the molecular level .

Biochemical Pathways

The interaction of similar compounds with nachrs suggests that en300-7436837 may influence pathways related to neuronal signaling .

Result of Action

The interaction of similar compounds with nachrs suggests that en300-7436837 may have effects on neuronal signaling .

Análisis Bioquímico

Biochemical Properties

3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. For example, it has been shown to interact with serine proteases, which are enzymes involved in the hydrolysis of peptide bonds. The sulfonyl fluoride group of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride reacts with the serine residue in the active site, leading to irreversible inhibition of the enzyme .

Cellular Effects

The effects of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of kinases, which are enzymes that play a crucial role in signal transduction pathways. By inhibiting specific kinases, 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride can alter the phosphorylation status of key signaling proteins, thereby affecting downstream cellular responses .

Molecular Mechanism

At the molecular level, 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride exerts its effects through several mechanisms. One of the primary mechanisms involves the covalent modification of enzyme active sites. The sulfonyl fluoride group of the compound reacts with nucleophilic residues, such as serine or cysteine, in the active sites of target enzymes. This covalent binding leads to the inhibition of enzyme activity. Additionally, 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods. The degradation products may have different biological activities, which can complicate the interpretation of experimental results .

Dosage Effects in Animal Models

The effects of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. It is important to determine the threshold doses that elicit desired effects without causing significant toxicity .

Metabolic Pathways

3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety in biological systems .

Transport and Distribution

The transport and distribution of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the cytoplasm to interact with signaling proteins. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

3-(6-chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN5O2S/c7-4-2-1-3(10-11-4)5-9-6(13-12-5)16(8,14)15/h1-2H,(H,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLDHWYHIAWDPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=NNC(=N2)S(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2576142.png)

![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2576147.png)

![3-methyl-8-[(4-methylphenyl)sulfanyl]-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2576150.png)

![2-(2-Ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2576152.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2576153.png)

![2-Pyrazin-2-yl-5-[2-(trifluoromethoxy)phenyl]sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2576154.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2576155.png)

![5-(4-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2576157.png)